![molecular formula C11H13NO2 B11903392 1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B11903392.png)
1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
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Overview
Description
1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound has garnered interest due to its potential neuroprotective and antidepressant-like effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamines react with aldehydes or α-keto acids . This reaction typically requires acidic conditions and elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves optimizing the Pictet-Spengler reaction for higher yields and purity. This may include the use of catalysts and controlled reaction environments to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where halides or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Neuroprotective Properties
1MeTIQ is recognized for its neuroprotective effects, particularly against dopaminergic neurotoxins. Studies have shown that it can protect neurons from various neurotoxic agents associated with Parkinson's disease, such as:
- MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) : A well-known neurotoxin that induces parkinsonism in animal models.
- Rotenone : Another neurotoxin that affects mitochondrial function.
In cultured rat mesencephalic neurons, 1MeTIQ demonstrated protective action against these toxins, with the (R)-enantiomer showing stronger effects compared to the (S)-enantiomer . This stereoselectivity suggests that the (R)-1MeTIQ may be more effective for therapeutic applications.
Potential in Substance Abuse Treatment
Recent studies suggest that 1MeTIQ may have antiaddictive properties. It has been shown to attenuate cocaine self-administration behaviors in animal models. This effect is attributed to its ability to modulate dopaminergic pathways involved in reward and addiction mechanisms .
Interaction with Other Pharmacological Agents
Research has also explored the synergistic effects of 1MeTIQ when combined with other antiepileptic drugs (AEDs). In mouse models of seizures induced by maximal electroshock (MES), 1MeTIQ exhibited supra-additive interactions with certain AEDs like clonazepam and gabapentin. This suggests potential for enhancing therapeutic efficacy in treating seizure disorders .
Several studies have documented the efficacy of 1MeTIQ in various experimental models:
- Neuroprotection Against MPTP : In a study involving rats treated with MPTP, administration of 1MeTIQ significantly reduced motor deficits and dopaminergic neuron loss .
- Addiction Studies : Research involving cocaine self-administration revealed that treatment with 1MeTIQ led to a marked decrease in drug-seeking behavior among rats .
These findings highlight the compound's potential as a therapeutic agent for neurodegenerative diseases and substance abuse disorders.
Mechanism of Action
The compound exerts its effects primarily through interactions with dopamine receptors and inhibition of monoamine oxidase (MAO) enzymes. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . These mechanisms contribute to its neuroprotective and antidepressant-like activities .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its neuroprotective properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar biological activities
Uniqueness: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid stands out due to its specific structural modifications, which enhance its pharmacological profile. Its carboxylic acid group provides additional sites for chemical modifications, potentially leading to the development of novel therapeutic agents .
Biological Activity
1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (1MeTIQ) is a compound belonging to the tetrahydroisoquinoline family, characterized by its unique bicyclic structure that includes a nitrogen atom. This compound has garnered attention due to its potential neuroprotective and anti-addictive properties, making it a subject of various pharmacological studies.
- Molecular Formula : C₁₁H₁₅NO₃
- Molecular Weight : Approximately 191.23 g/mol
- Functional Groups : Carboxylic acid (-COOH) enhances biological activity.
1MeTIQ exhibits several mechanisms that contribute to its biological activity:
- Neuroprotection : It has been shown to protect against neurotoxicity induced by substances like MPTP and rotenone, which are known to cause dopaminergic neuron damage .
- Monoamine Oxidase Inhibition : 1MeTIQ inhibits both MAO-A and MAO-B enzymes, which play critical roles in neurotransmitter metabolism .
- Antioxidant Activity : The compound exhibits free radical scavenging properties, contributing to its neuroprotective effects .
Biological Activities
The following table summarizes the key biological activities associated with 1MeTIQ:
Case Studies
- Neuroprotection in Rodent Models : Studies have demonstrated that both enantiomers of 1MeTIQ exhibit neuroprotective effects against neurotoxins. In particular, the (R)-enantiomer has been shown to significantly increase dopamine levels and enhance dopamine metabolism, indicating its potential therapeutic role in treating Parkinson's disease .
- Diabetic Neuropathy : In a study involving diabetic neuropathic pain models, acute administration of 1MeTIQ was found to reverse mechanical allodynia induced by streptozotocin, suggesting its utility in managing diabetic neuropathy symptoms .
- Behavioral Studies on Addiction : Research on cocaine self-administration in rats revealed that 1MeTIQ could effectively reduce cravings and withdrawal symptoms, highlighting its potential as an anti-addictive agent .
Synthesis Methods
Various synthetic approaches have been developed for producing 1MeTIQ:
- Classical Organic Synthesis : Utilizing standard organic reactions involving the tetrahydroisoquinoline scaffold.
- Green Chemistry Approaches : Emphasizing environmentally friendly methods to enhance yield and reduce toxic by-products.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-7-10-8(5-6-12-7)3-2-4-9(10)11(13)14/h2-4,7,12H,5-6H2,1H3,(H,13,14) |
InChI Key |
GVAAOBULEFOLBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)C=CC=C2C(=O)O |
Origin of Product |
United States |
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